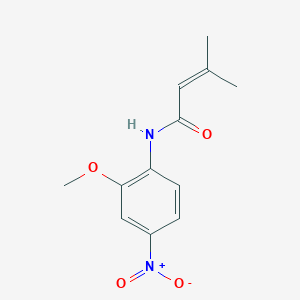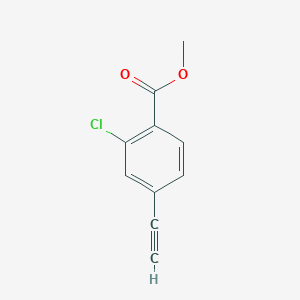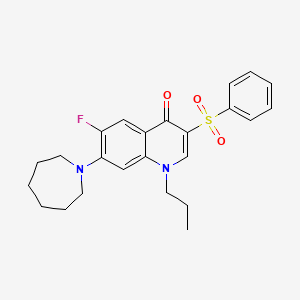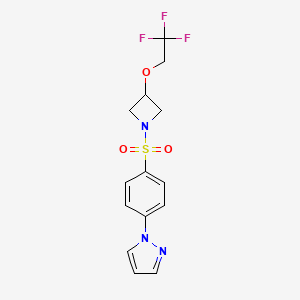
N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide, also known as MNMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that was first synthesized in the 1970s and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide is not fully understood, but it is believed to involve the generation of ROS, which can lead to oxidative stress and cell death. N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide has also been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of tumor cells and to reduce the production of inflammatory cytokines in cells. Additionally, N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide has been shown to have antioxidant properties, which may be beneficial in protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide in lab experiments is its relatively low cost and ease of synthesis. It is also stable under a variety of conditions, which makes it a useful tool for studying ROS and other oxidative stress-related processes. However, one limitation of using N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide is its potential toxicity, which can vary depending on the concentration used and the type of cells being studied.
Orientations Futures
There are several potential future directions for research involving N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide. One area of interest is its potential as a photosensitizer in photodynamic therapy. Another potential application is as a tool for studying oxidative stress and its role in various diseases. Additionally, N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide may have potential as a therapeutic agent for other conditions, such as neurodegenerative diseases and cardiovascular disease. Further research is needed to fully understand the potential applications of N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide and its mechanism of action.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide involves the reaction of 2-methoxy-4-nitrobenzaldehyde with 3-methyl-2-butanone in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide.
Applications De Recherche Scientifique
N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a potential anti-cancer agent. It has also been studied for its potential as a photosensitizer in photodynamic therapy, a treatment for certain types of cancer.
Propriétés
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-8(2)6-12(15)13-10-5-4-9(14(16)17)7-11(10)18-3/h4-7H,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOICKJONVWZCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B2386751.png)
![4-(4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B2386752.png)

![4-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B2386755.png)
![4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2386760.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-(1-pyrrolidinyl)-4(1H)-quinolinone](/img/structure/B2386762.png)

![4-(2-ethoxybenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2386766.png)
![3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2386768.png)



![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2386772.png)
![(E)-N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2386773.png)